Odor Threshold Differentiation: Methionol vs. Methional in Alcoholic Beverages
Methionol exhibits a significantly higher odor threshold compared to its aldehyde analog, methional, in various matrices. In a 12% alcohol simulated wine, the odor threshold for methionol was determined to be 382 μg/L, while methional's threshold in a similar synthetic wine is reported as 0.5 μg/L [1][2]. This difference is critical for formulators, as methional imparts its cooked-potato character at sub-ppb levels, whereas methionol requires a much higher concentration to achieve its savory, meaty impact.
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 382 μg/L (0.382 ppm) in simulated wine (12% alcohol) [1] |
| Comparator Or Baseline | Methional (3-methylthio-1-propanal): 0.5 μg/L (0.0005 ppm) in synthetic wine [2] |
| Quantified Difference | Methionol's threshold is 764 times higher than methional's in this matrix. |
| Conditions | Three-alternative forced-choice (3-AFC) method for methionol; sensory panel for methional. |
Why This Matters
Procurement must account for the 760-fold higher concentration needed to achieve the same odor unit impact, directly influencing cost-in-use and the potential for unintended off-flavors.
- [1] Qiao T, Zhu L. Aroma Threshold and Binary Synergy of Furanone, 5-Methylfurfural and 3-Methylthiopropanol in Msalais Wine. Food Science. 2023;44(8):247-256. DOI: 10.7506/spkx1002-6630-20220621-224. View Source
- [2] Escudero A, et al. Clues about the role of methional as character impact odorant of some oxidized wines. Journal of Agricultural and Food Chemistry. 2000;48(9):4268-4272. DOI: 10.1021/jf991177j. View Source
